4,5,6,7-Tetrahydro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
4,5,6,7-Tetrahydro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features a nitrophenyl group attached to an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-component reactions. One common method includes the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This one-pot reaction is regio- and chemoselective, forming the desired product under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and regioselective synthesis can be scaled up for industrial applications, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products include nitro derivatives with higher oxidation states.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted isoindole-dione derivatives are formed.
Scientific Research Applications
4,5,6,7-Tetrahydro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and multi-component reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, influencing various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides: These compounds share similar structural features and are used in similar applications.
Imino-tetrahydro-benzothiazole Derivatives: These compounds have similar heterocyclic structures and are investigated for their biological activities.
Uniqueness
4,5,6,7-Tetrahydro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of a nitrophenyl group with an isoindole-dione structure. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields.
Properties
CAS No. |
39985-86-9 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H12N2O4/c17-13-11-3-1-2-4-12(11)14(18)15(13)9-5-7-10(8-6-9)16(19)20/h5-8H,1-4H2 |
InChI Key |
MAIMWEABIXOABC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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